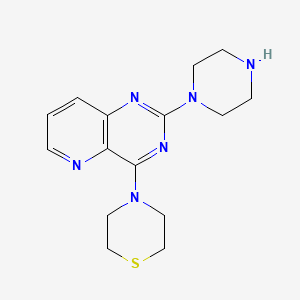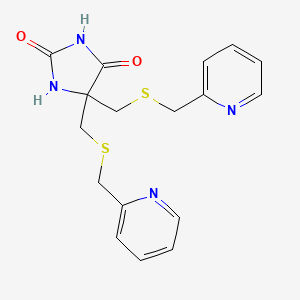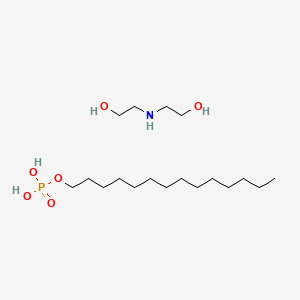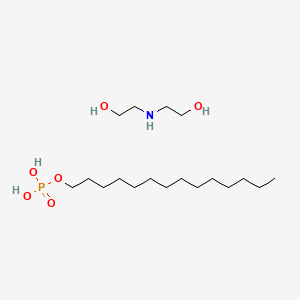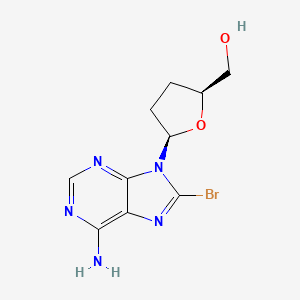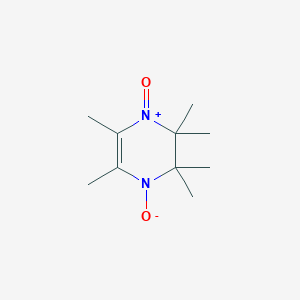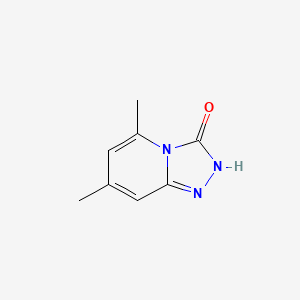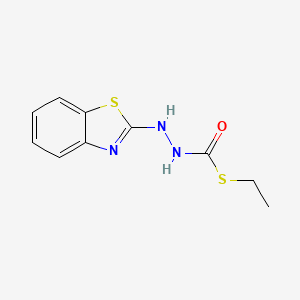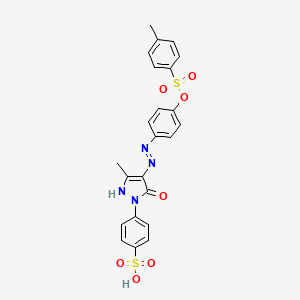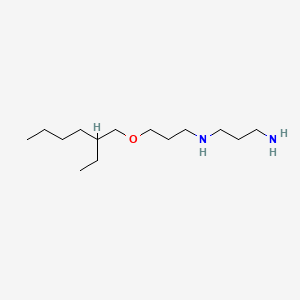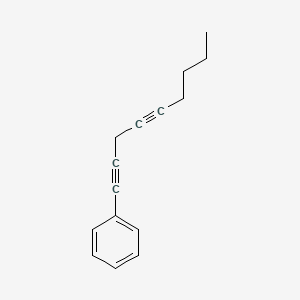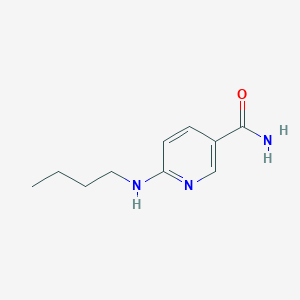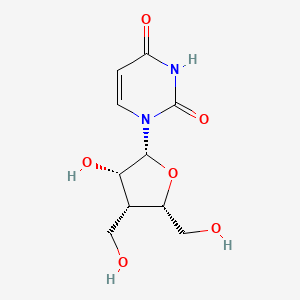
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- is a nucleoside analogue. Nucleoside analogues are chemically modified versions of natural nucleosides, which are essential components of DNA and RNA. These analogues play a crucial role in antiviral and anticancer therapies due to their ability to interfere with cellular processes such as DNA synthesis, cell signaling, and metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- involves several steps. One common method is the photoinduced thiol-ene addition of various thiols to 3’-exomethylene derivatives of protected ribothymidine and uridine
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, purification using chromatography, and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogues and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes such as DNA synthesis and cell signaling.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with cellular replication and growth.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- involves its incorporation into DNA or RNA, where it acts as an antimetabolite. By competing with natural nucleosides, it disrupts DNA and RNA synthesis, leading to cytotoxicity and inhibition of cellular replication. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Comparación Con Compuestos Similares
Similar Compounds
3’-Deoxy-3’-fluorothymidine: Another nucleoside analogue with similar antiviral and anticancer properties.
2’-Deoxy-5-methyluridine: A related compound used in similar applications.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- is unique due to its specific structure, which allows for targeted interactions with cellular processes. Its ability to undergo various chemical modifications also makes it a versatile tool in scientific research and drug development .
Propiedades
Número CAS |
130351-65-4 |
|---|---|
Fórmula molecular |
C10H14N2O6 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
1-[(2R,3S,4R,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c13-3-5-6(4-14)18-9(8(5)16)12-2-1-7(15)11-10(12)17/h1-2,5-6,8-9,13-14,16H,3-4H2,(H,11,15,17)/t5-,6+,8-,9+/m0/s1 |
Clave InChI |
CCLQDVIPKKSCHR-JWIUVKOKSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@H]([C@H](O2)CO)CO)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


